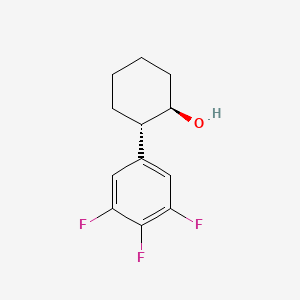

(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol

Description

Properties

IUPAC Name |

(1R,2S)-2-(3,4,5-trifluorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16/h5-6,8,11,16H,1-4H2/t8-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRKMVMQTVIBJN-GZMMTYOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC(=C(C(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC(=C(C(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available cyclohexanone and 3,4,5-trifluorobenzene.

Grignard Reaction: A Grignard reagent is prepared from 3,4,5-trifluorobromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.

Chiral Resolution: The racemic mixture obtained from the Grignard reaction is subjected to chiral resolution using a suitable chiral agent, such as tartaric acid, to isolate the (1R,2S) enantiomer.

Industrial Production Methods

Industrial production of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as cost-effective chiral resolution techniques, are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

Oxidation: (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexanone.

Reduction: (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexane.

Substitution: Various substituted trifluorophenyl derivatives depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. The trifluorophenyl moiety in (1R,2S)-2-(3,4,5-trifluorophenyl)cyclohexan-1-ol is believed to contribute to its potential anticancer properties. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The structural similarity to known neuroprotective agents allows for further investigation into its efficacy in models of diseases such as Alzheimer's and Parkinson's .

Material Science Applications

Polymer Synthesis

(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol can be utilized in the synthesis of advanced polymeric materials. Its unique properties may enhance the thermal stability and mechanical strength of polymers. Research has demonstrated that incorporating trifluorinated compounds into polymer matrices can significantly improve their performance under extreme conditions .

Coatings and Adhesives

The hydrophobic nature of the trifluorophenyl group lends itself to applications in coatings and adhesives that require water and chemical resistance. Studies have shown that coatings formulated with fluorinated compounds exhibit superior durability and resistance to solvents .

Environmental Applications

Pollutant Degradation

Recent investigations into the environmental impact of fluorinated compounds have highlighted their potential role in the degradation of persistent organic pollutants. (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol may serve as a model compound for studying the degradation pathways of similar pollutants through advanced oxidation processes .

Case Study 1: Anticancer Activity

A study conducted on a series of trifluoromethyl-substituted cyclohexanols demonstrated their ability to inhibit cancer cell proliferation in vitro. The results indicated that (1R,2S)-2-(3,4,5-trifluorophenyl)cyclohexan-1-ol showed significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Polymer Development

In an experimental setup to synthesize novel fluorinated polymers, (1R,2S)-2-(3,4,5-trifluorophenyl)cyclohexan-1-ol was incorporated into a polycarbonate matrix. The resulting material exhibited enhanced thermal stability and mechanical properties compared to traditional polycarbonates. This study highlights the compound's utility in developing high-performance materials suitable for aerospace applications .

Case Study 3: Environmental Impact

A research initiative aimed at evaluating the degradation of fluorinated pollutants included (1R,2S)-2-(3,4,5-trifluorophenyl)cyclohexan-1-ol as a model substrate. Findings revealed that under specific conditions utilizing advanced oxidation techniques, significant degradation occurred within a short time frame, indicating the compound's relevance in environmental remediation strategies .

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The trifluorophenyl group distinguishes this compound from analogs with halogenated or alkyl-substituted phenyl rings. Key comparisons include:

*Calculated based on C₁₂H₁₃F₃O.

Key Observations :

- Electron-Withdrawing Effects : The trifluorophenyl group enhances lipophilicity and metabolic stability compared to bromo or methyl substituents .

- Steric Considerations : Dimethylphenyl analogs exhibit reduced polarity but may hinder target binding due to steric bulk .

- Pharmacological Impact: Tramadol’s dimethylamino and methoxy groups enable opioid receptor binding, whereas trifluorophenyl derivatives may target alternative pathways (e.g., TRP channels) .

Biological Activity

(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol is a chiral compound notable for its structural features, including a cyclohexane ring substituted with a trifluorophenyl group and a hydroxyl group. This compound has garnered attention in medicinal chemistry and materials science due to its unique biological activity and potential applications.

- IUPAC Name: (1R,2S)-2-(3,4,5-trifluorophenyl)cyclohexan-1-ol

- Molecular Formula: C₁₂H₁₃F₃O

- Molecular Weight: 230.23 g/mol

- CAS Number: 2137775-50-7

The biological activity of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol primarily revolves around its interaction with various molecular targets such as enzymes and receptors. The trifluorophenyl group enhances binding affinity due to its electron-withdrawing properties, while the hydroxyl group facilitates hydrogen bonding. These interactions can modulate biological pathways, influencing processes such as signal transduction and metabolic regulation.

Pharmacological Effects

Research indicates that (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol exhibits several pharmacological effects:

- Neuroprotective Effects: Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases.

- Antimicrobial Activity: Preliminary data suggest that it may possess antimicrobial properties against specific bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies and Research Findings

-

Neuroprotection Study

- A study conducted on neuronal cell lines demonstrated that treatment with (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol resulted in a significant reduction in cell death induced by oxidative stress. The mechanism was attributed to the compound's ability to enhance the expression of antioxidant enzymes.

-

Antimicrobial Activity

- In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential utility in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress-induced apoptosis | |

| Antimicrobial | Inhibition of Staphylococcus aureus growth |

Synthetic Routes and Applications

The synthesis of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol typically involves a Grignard reaction followed by chiral resolution to isolate the desired enantiomer. Its applications extend beyond medicinal chemistry into materials science for developing advanced materials with specific electronic properties.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol, and how are key intermediates characterized?

The synthesis often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using (3,4,5-Trifluorophenyl)boronic acid to introduce the aryl group to a cyclohexene scaffold . Subsequent hydroxylation steps (e.g., epoxide ring-opening or ketone reduction) yield the alcohol. Key intermediates, such as cyclohexyl ketones or epoxides, are characterized via /-NMR, HPLC for purity, and mass spectrometry. For example, intermediates like 1-cyclohexyl-3-(3,4,5-trifluorophenyl)-1-propanone are critical precursors .

Q. How can researchers ensure enantiomeric purity during the synthesis of (1R,2S)-configured cyclohexanol derivatives?

Chiral resolution techniques (e.g., chiral HPLC or crystallization with resolving agents) or asymmetric catalysis are employed. Biocatalytic methods, such as halohydrin dehalogenase HheG, enable stereoselective epoxide ring-opening to yield enantiomerically pure alcohols . Racemic mixtures (e.g., rac-(1R,2S)-2-(2-methylbutan-2-yl)cyclohexan-1-ol) are resolved using chiral stationary phases .

Q. What analytical techniques are essential for confirming the molecular structure and stereochemistry of this compound?

X-ray crystallography is the gold standard for absolute stereochemical assignment . -NMR coupling constants and NOESY correlations help infer spatial relationships, while -NMR confirms fluorine substitution patterns. Computational modeling (e.g., DFT calculations) validates electronic and steric effects .

Advanced Research Questions

Q. How do electron-withdrawing trifluorophenyl substituents influence the reactivity and physicochemical properties of the cyclohexanol scaffold?

The 3,4,5-trifluorophenyl group increases lipophilicity (logP) and stabilizes intermediates via inductive effects, impacting reaction kinetics in nucleophilic substitutions or oxidations. Fluorine’s electronegativity also lowers the pKa of the hydroxyl group, enhancing hydrogen-bonding potential in catalytic or biological interactions .

Q. What strategies resolve conflicting data in stereochemical assignment when fluorine atoms complicate NMR analysis?

Fluorine’s strong spin-spin coupling can obscure -NMR signals. Decoupling techniques (e.g., -decoupled NMR) or heteronuclear correlation experiments (HMBC/HSQC) clarify connectivity. Orthogonal methods like vibrational circular dichroism (VCD) or optical rotation comparisons with known standards provide additional validation .

Q. How can biocatalytic approaches be optimized for enantioselective synthesis of this compound?

Halohydrin dehalogenase HheG catalyzes stereospecific epoxide ring-opening with azide nucleophiles, producing chiral azido alcohols. Directed evolution or rational mutagenesis of HheG can enhance activity and selectivity for bulky substrates like trifluorophenyl derivatives . Reaction conditions (pH, co-solvents) are tuned to stabilize the enzyme-substrate complex.

Q. What orthogonal methods validate purity when chromatographic results conflict (e.g., co-elution of impurities)?

Combine reverse-phase HPLC (C18 column) with chiral chromatography to separate enantiomers and impurities. LC-MS detects trace byproducts via mass fragmentation patterns. Elemental analysis confirms stoichiometric ratios of C, H, F, and O .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.